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Compound of Interest

Compound Name: GNE-207

Cat. No.: B10818736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GNE-207 and other prominent inhibitors targeting

the p300 bromodomain. The information presented is intended to assist researchers in

selecting the most appropriate chemical probe for their studies of p300-related biological

processes and therapeutic development.

Introduction to p300 and Its Inhibition
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional

co-activator that plays a pivotal role in a wide array of cellular processes, including cell

proliferation, differentiation, and DNA repair.[1][2][3] p300 functions, in part, through its

bromodomain, a protein module that recognizes and binds to acetylated lysine residues on

histones and other proteins, thereby facilitating the recruitment of transcriptional machinery to

chromatin. Dysregulation of p300 activity is implicated in various diseases, most notably

cancer, making it an attractive therapeutic target.

Small molecule inhibitors have been developed to target different functional domains of p300,

primarily the bromodomain (BRD) and the histone acetyltransferase (HAT) domain. GNE-207 is

a potent and selective inhibitor of the bromodomain of the highly homologous CREB-binding

protein (CBP) and p300.[4] This guide focuses on the specificity of GNE-207 for the p300

bromodomain and compares its performance with other well-characterized p300 inhibitors.
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Comparative Analysis of p300 Inhibitors
The following tables summarize the in vitro potency and selectivity of GNE-207 and a selection

of alternative p300 inhibitors. The inhibitors are categorized based on their primary mechanism

of action: bromodomain inhibition or HAT domain inhibition.

Bromodomain Inhibitors
These compounds competitively bind to the acetyl-lysine binding pocket of the p300

bromodomain, preventing its interaction with acetylated proteins.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b10818736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target(s)
p300
Affinity

CBP Affinity
BRD4(1)
Affinity

Selectivity
Notes

GNE-207
CBP/p300

BRD

Sub-

nanomolar[4]
IC50: 1 nM[5] IC50: 3.1 µM

>2500-fold

selective for

CBP over

BRD4(1).[5]

>4700-fold

selective for

CBP/p300

over a

diverse panel

of

bromodomain

s.[4]

GNE-272
CBP/p300

BRD

IC50: 0.03

µM[6][7]

IC50: 0.02

µM[6][7]

IC50: 13

µM[6][7]

Highly

selective for

CBP/p300,

with 650-fold

selectivity

over

BRD4(1).[8]

GNE-049
CBP/p300

BRD

IC50: 2.3

nM[8][9][10]

IC50: 1.1

nM[8][9][10]

IC50: 4200

nM[11]

Highly

selective for

CBP/p300

over BRD4

(3820-fold).

[12]

SGC-CBP30
CBP/p300

BRD

Kd: 32

nM[13][14]

Kd: 21

nM[13][14]
-

40-fold

selective for

CBP over

BRD4(1).[13]

Histone Acetyltransferase (HAT) Inhibitors
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These molecules target the catalytic HAT domain of p300, preventing the transfer of acetyl

groups to its substrates.

Compound Target(s) p300 Affinity CBP Affinity
Selectivity
Notes

A-485 p300/CBP HAT
IC50: 9.8 nM[15]

[16]

IC50: 2.6 nM[15]

[16]

>1000-fold

selective over

other HATs.[16]

C646 p300/CBP HAT
Ki: 400 nM[17]

[18][19][20]
-

Selective for

p300 over other

acetyltransferase

s.[18]

Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of p300 inhibition, the following diagrams illustrate

a key signaling pathway involving p300, a typical experimental workflow for assessing inhibitor

potency, and a logical comparison of the featured inhibitors.
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Caption: p300 signaling pathway and point of GNE-207 intervention.
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Caption: Experimental workflow for a TR-FRET-based p300 bromodomain binding assay.
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Caption: Logical relationship of p300 inhibitors based on their mechanism of action.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) and AlphaScreen assays, commonly used to determine the potency of

bromodomain inhibitors.

TR-FRET (Time-Resolved Fluorescence Resonance
Energy Transfer) Assay
This assay measures the binding of a biotinylated acetyl-histone peptide to a GST-tagged p300

bromodomain. Inhibition of this interaction by a compound like GNE-207 results in a decrease
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in the FRET signal.

Materials:

p300 Bromodomain (BRD): Recombinant human p300 bromodomain (e.g., amino acids

1081-1197) with an N-terminal GST tag.

Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

Detection Reagents: Europium-labeled anti-GST antibody (Donor) and Streptavidin-

conjugated Allophycocyanin (APC) (Acceptor).

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

Test Compounds: Serially diluted GNE-207 or other inhibitors in DMSO.

Plates: 384-well, low-volume, white plates.

Procedure:

Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-

well plate. For control wells, dispense DMSO.

Reagent Preparation:

Prepare a solution of GST-p300 BRD and Europium-labeled anti-GST antibody in assay

buffer.

Prepare a solution of biotinylated H4K8ac peptide and Streptavidin-APC in assay buffer.

Incubation:

Add 10 µL of the GST-p300 BRD/anti-GST antibody solution to each well containing the

test compound.

Incubate for 30 minutes at room temperature, protected from light.[21]
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Add 10 µL of the biotinylated peptide/Streptavidin-APC solution to initiate the binding

reaction.

Incubate for 60-120 minutes at room temperature, protected from light.

Signal Detection:

Read the plate on a TR-FRET enabled microplate reader.

Excite at 320-340 nm and measure emission at 620 nm (Europium donor) and 665 nm

(APC acceptor).

Data Analysis:

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
This bead-based assay measures the interaction between the p300 bromodomain and an

acetylated histone peptide. Disruption of this interaction by an inhibitor leads to a loss of the

luminescent signal.

Materials:

p300 Bromodomain (BRD): Recombinant human p300 bromodomain with a His-tag.

Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

Detection Reagents: Nickel (Ni)-chelate coated Acceptor beads and Streptavidin-coated

Donor beads.

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

Test Compounds: Serially diluted GNE-207 or other inhibitors in DMSO.
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Plates: 384-well, white OptiPlates.

Procedure:

Reagent and Compound Addition:

Add 5 µL of assay buffer to each well.

Add 50 nL of serially diluted test compounds or DMSO to the appropriate wells.

Add 5 µL of a solution containing His-tagged p300 BRD and Ni-chelate Acceptor beads.

Add 5 µL of a solution containing the biotinylated H4K8ac peptide.

Incubation:

Incubate the plate for 60 minutes at room temperature in the dark with gentle shaking.

Donor Bead Addition:

Add 5 µL of Streptavidin-coated Donor beads to all wells.

Final Incubation:

Incubate for an additional 60 minutes at room temperature in the dark with gentle shaking.

Signal Detection:

Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis:

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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GNE-207 is a highly potent and selective inhibitor of the p300 and CBP bromodomains,

demonstrating sub-nanomolar affinity. Its high degree of selectivity, particularly against the BET

family of bromodomains, makes it a valuable tool for specifically probing the function of

p300/CBP in various biological contexts. The choice between a bromodomain inhibitor like

GNE-207 and a HAT inhibitor such as A-485 will depend on the specific research question, as

they target distinct functional domains of p300. The provided data and protocols serve as a

comprehensive resource for researchers to design and interpret experiments aimed at

understanding the role of p300 and evaluating the efficacy of its inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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